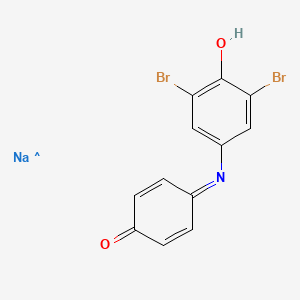
2,6-Dibromophenolindophenol Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromophenolindophenol Sodium Salt is a chemical compound with the molecular formula C12H6Br2NNaO2 and a molecular weight of 378.98 g/mol . It is known for its applications in various scientific fields, particularly in redox reactions and as an indicator in titrimetric analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromophenolindophenol Sodium Salt typically involves the bromination of phenolindophenol. The reaction conditions often include the use of bromine in an aqueous or organic solvent medium, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromophenolindophenol Sodium Salt undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in redox reactions.
Reduction: It can be reduced to its corresponding phenol derivative.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents like ascorbic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the reduced form of the compound.
Reduction: The major product is the phenol derivative.
Substitution: The products depend on the substituent introduced.
Scientific Research Applications
2,6-Dibromophenolindophenol Sodium Salt is widely used in scientific research due to its redox properties. Some applications include:
Chemistry: Used as a redox indicator in titrimetric analyses.
Biology: Employed in assays to measure enzymatic activities.
Medicine: Utilized in diagnostic assays for vitamin C determination.
Industry: Applied in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dibromophenolindophenol Sodium Salt involves its redox properties. It acts as an electron acceptor in redox reactions, undergoing reduction to its phenol form. This property is exploited in various assays and analytical techniques .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenolindophenol Sodium Salt: Similar in structure but with chlorine atoms instead of bromine.
2,6-Dichlorophenolindophenol Sodium Salt Dihydrate: A hydrated form of the dichloro compound
Uniqueness
2,6-Dibromophenolindophenol Sodium Salt is unique due to its bromine atoms, which impart distinct redox properties compared to its chlorinated counterparts. This makes it suitable for specific applications where bromine’s reactivity is advantageous .
Properties
Molecular Formula |
C12H7Br2NNaO2 |
|---|---|
Molecular Weight |
379.99 g/mol |
InChI |
InChI=1S/C12H7Br2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,17H; |
InChI Key |
XLTDMBHGUIGIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Br)O)Br.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


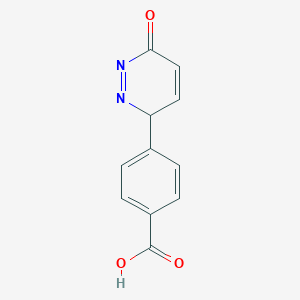
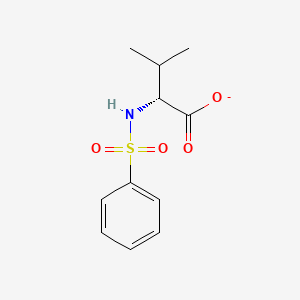
![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
gold(i)](/img/structure/B12342930.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
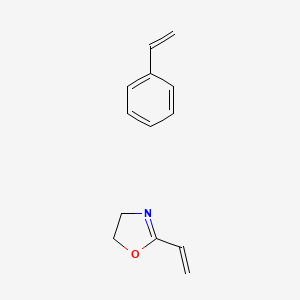
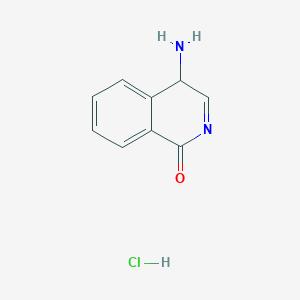
![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)
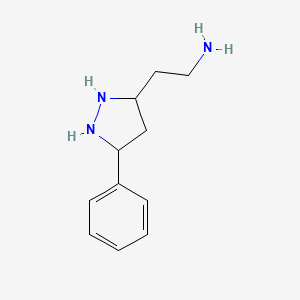

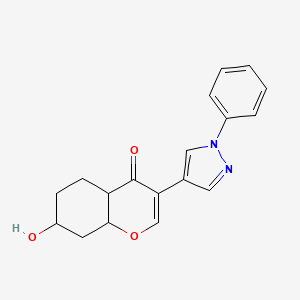
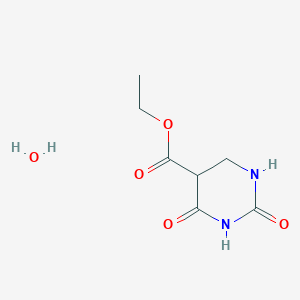
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)
